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Compound of Interest

Compound Name: 2,4-Dibromoquinazoline

Cat. No.: B1339624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,4-
dibromoquinazoline derivatives, with a focus on their anticancer and antimicrobial properties.

The information presented herein is curated from recent scientific literature to support

researchers and professionals in the field of drug discovery and development.

Introduction to Quinazoline Derivatives
Quinazolines are a class of heterocyclic aromatic compounds that have garnered significant

attention in medicinal chemistry due to their diverse and potent biological activities. The fusion

of a benzene ring to a pyrimidine ring forms the core quinazoline structure, which serves as a

versatile scaffold for the development of therapeutic agents. The introduction of bromine atoms

at the 2 and 4 positions of the quinazoline ring can significantly influence the molecule's

physicochemical properties and biological efficacy, often enhancing its potency.

Anticancer Activities
Numerous studies have highlighted the potential of quinazoline derivatives as anticancer

agents. Their mechanisms of action are often multifaceted, involving the inhibition of key

enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
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The in vitro cytotoxic activity of various quinazoline derivatives, including those with bromine

substitutions, has been evaluated against a range of human cancer cell lines. The half-maximal

inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound

in inhibiting cancer cell growth. While specific IC50 values for 2,4-dibromoquinazoline are not

extensively reported, the data for structurally related bromo-substituted quinazolinones provide

valuable insights into their potential.

Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Quinazolinone-1,2,3-

triazole (2-Bromo)

MCF-7 (Breast

Cancer)
11.23 [1]

6,8-dibromo-

4(3H)quinazolinone

XIIIb

MCF-7 (Breast

Cancer)
1.7 (µg/mL) [1]

2-chloroquinazoline

derivative 16

A549 (Lung), NCI-

H460 (Lung), HCT116

(Colon), MCF7

(Breast), PC3

(Prostate), HeLa

(Cervical)

In the micromolar

range
[2]

Quinazoline-chalcone

14g

K-562 (Leukemia),

RPMI-8226

(Leukemia), HCT-116

(Colon), LOX IMVI

(Melanoma), MCF7

(Breast)

0.622–1.81 [3]

Benzylquinazoline

derivative 6

HCT116, RPMI-8226,

s180
0.24–6.9 [4]

Antimicrobial Activities
2,4-Dibromoquinazoline derivatives and their analogs have also demonstrated significant

potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.
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Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of the compound that prevents visible

growth of a microorganism.

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

2-(4-(2-phenyl-6,8-

dibromo-4-oxo-

(4H)quinazolin-3-yl)-

N-ethylamido benzoic

acid hydrazide VIIa

E. coli 1.56 [5]

S. typhimurium 3.125 [5]

L. monocytogenes 1.56 [5]

S. aureus 25 [5]

P. aeruginosa 25 [5]

B. cereus 25 [5]

2-(4-(2-phenyl-6,8-

dibromo-4-oxo-

(4H)quinazolin-3-yl)-

N-methyl thioamido

benzoic acid

hydrazide VIIc

C. albicans 0.78 [5]

A. flavus 0.097 [5]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following sections provide comprehensive protocols for key experiments cited in the

evaluation of 2,4-dibromoquinazoline derivatives.
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Synthesis of 2,4-Disubstituted-6,8-dibromoquinazolines
A representative synthetic protocol for 2,4-disubstituted-6,8-dibromoquinazolines is the one-

pot, multi-component reaction, which is a variation of the Friedländer annulation.[6]

Materials:

1-(2-Amino-3,5-dibromophenyl)ethanone

Aromatic aldehyde (e.g., Benzaldehyde)

Ammonium acetate

Glacial acetic acid

Ethanol

Standard laboratory glassware and heating apparatus

Procedure:

In a 100 mL round-bottom flask, combine 1-(2-Amino-3,5-dibromophenyl)ethanone (1.0

mmol), the aromatic aldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).[6]

Add glacial acetic acid (15 mL) as the solvent and reaction medium.[6]

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water to precipitate the product.

Filter the precipitate, wash with water and then with a small amount of cold ethanol.

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to

obtain the desired 2-aryl-4-methyl-6,8-dibromoquinazoline.
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In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which is an indicator of cell viability.[1][7]

Materials:

Human cancer cell lines (e.g., MCF-7, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well microplates

2,4-Dibromoquinazoline derivatives (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well

in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5%

CO2 atmosphere.

Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the culture

medium. After 24 hours, remove the old medium and add 100 µL of the medium containing

different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and

a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the

solubilization solution to each well to dissolve the formazan crystals.[1]
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microplates

2,4-Dibromoquinazoline derivatives (dissolved in DMSO)

Standard antimicrobial agents (positive controls)

Inoculum suspension of the microorganism (adjusted to a specific concentration, e.g., 5 x

10^5 CFU/mL)

Procedure:

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the quinazoline

derivatives in the broth medium in the wells of a 96-well microplate.

Inoculation: Add an equal volume of the microbial inoculum to each well, resulting in a final

inoculum concentration of approximately 5 x 10^5 CFU/mL.[8]

Controls: Include a growth control well (inoculum without any compound) and a sterility

control well (broth medium only).
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Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for most

bacteria) for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action
The biological activities of 2,4-dibromoquinazoline derivatives are often attributed to their

interaction with specific cellular signaling pathways that are dysregulated in diseases like

cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway
Many quinazoline-based anticancer agents function as inhibitors of EGFR tyrosine kinase.

They compete with ATP for binding to the kinase domain of EGFR, thereby preventing its

autophosphorylation and the activation of downstream signaling pathways that promote cell

proliferation and survival.[10][11]
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Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

c-Myc/Nucleolin Signaling Pathway
Some quinazoline derivatives have been shown to down-regulate the expression of the c-Myc

oncogene. This can be achieved by stabilizing the G-quadruplex structure in the c-Myc

promoter region, which in turn inhibits its transcription. Nucleolin is a protein that can also bind

to this G-quadruplex and regulate c-Myc expression.[12][13][14]
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Caption: c-Myc/Nucleolin pathway and its modulation by quinazolines.

p97/VCP Signaling Pathway
The protein p97 (also known as VCP) is an ATPase that plays a critical role in protein quality

control, including the ubiquitin-proteasome system. Inhibition of p97 ATPase activity by certain

quinazoline derivatives can lead to the accumulation of ubiquitinated proteins and induce cell

cycle arrest and apoptosis in cancer cells.[4][15][16]
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Caption: p97/VCP pathway and its inhibition by quinazoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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